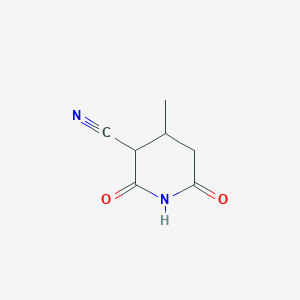

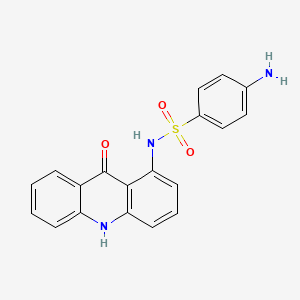

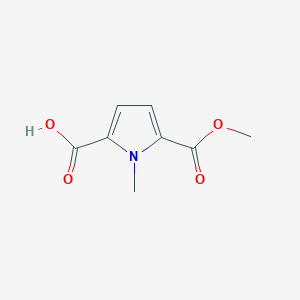

![molecular formula C11H9N3 B3356687 4-Methylimidazo[1,2-A]quinoxaline CAS No. 68008-53-7](/img/structure/B3356687.png)

4-Methylimidazo[1,2-A]quinoxaline

説明

4-Methylimidazo[1,2-A]quinoxaline is a heterocyclic compound that features both imidazo and quinoxaline components . It has been the subject of numerous studies due to its potential biological activity . Derivatives of imidazo[1,5-a]- and imidazo[1,2-a]-quinoxalines possess a wide spectrum of biological activity (antiallergenic, antitumor, anticonvulsant) and also serve as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .

Synthesis Analysis

The synthesis of this compound involves innovative approaches to the synthesis of imidazo[1,5-a]- and imidazo[1,2-a]quinoxalines, as well as the synthesis of their functionalized derivatives with pronounced biological activity . The intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light, leads to the isomeric 4-cyclohexylimidazo[1,2-a]quinoxaline .Molecular Structure Analysis

The compound this compound is a focal point in chemical research due to its heterocyclic structure that features both imidazo and quinoxaline components .Chemical Reactions Analysis

The chemical reactions of this compound involve the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light .科学的研究の応用

Synthesis and Cytotoxic Activity

Research by Vilchis-Reyes et al. (2010) focused on synthesizing 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidines derivatives. They explored replacing methyl groups with trifluoromethyl groups and substituting the 2-methylimidazo[1,2-a]pyridin-3-yl scaffold with quinolin-4-yl or quinolin-3-yl moieties. Their findings revealed that such replacements did not significantly affect cytotoxic and CDK inhibitor activities, suggesting potential applications in designing cytotoxic and CDK inhibitor compounds (Vilchis-Reyes et al., 2010).

Adenosine A(1) Receptor Antagonists

Liu et al. (2004) synthesized a series of 4-alkylamino-1-hydroxymethylimidazo[1,2-a]quinoxalines, evaluating them for their inhibitory activity against adenosine A(1) receptors. They discovered that these compounds showed significant inhibitory activity, particularly the compound 4-Cyclopentylamino-7,8-dichloro-1-hydroxymethylimidazo[1,2-a]quinoxaline, which was more potent than the control compound IRFI-165 (Liu et al., 2004).

Metabolism of Heterocyclic Aromatic Amines

Turesky et al. (2015) investigated the metabolism of heterocyclic aromatic amines (HAAs) like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). They studied how components in cooked meat modulate cytochrome P450 1A2 activity and the metabolism of these HAAs in humans. This research is significant in understanding the metabolism of carcinogenic substances in cooked meats (Turesky et al., 2015).

Synthesis via I

ridium-Catalyzed AlkylationHille et al. (2014) reported the synthesis of benzimidazoles and quinoxalines from aromatic diamines and alcohols or diols. This process involved iridium-catalyzed acceptorless dehydrogenative condensation steps, offering a new method for synthesizing these compounds, which have numerous applications in the pharmaceutical and chemical industry (Hille et al., 2014).

Pharmacokinetics and Metabolism in Cancer Research

Research by Khier et al. (2010) on EAPB0203 and EAPB0503, two imidazoquinoxaline compounds, delved into their metabolism pathways and pharmacokinetics. These compounds, known for their anticancer properties, were studied across various mammalian species, including humans, to understand their metabolism and potential applications in cancer treatment (Khier et al., 2010).

Detection of Carcinogenic Substances in Cooked Meats

Turesky et al. (2005) developed a method for isolating carcinogenic heterocyclic aromatic amines (HAAs) from cooked meats, identifying various HAAs and their concentrations. This research is crucial for understanding the formation of carcinogenic substances in food and their implications for human health (Turesky et al., 2005).

Broad-Spectrum Antibody Preparation

Sheng et al. (2020) prepared a broad-spectrum HAAs antibody for detecting eight HAAs in heat-processed meat. This development is significant for food safety, allowing for the simultaneous determination of multiple carcinogenic substances in food (Sheng et al., 2020).

将来の方向性

The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles and provides an alternative method from the perspective of green and sustainable chemistry . This could potentially open up new avenues for the synthesis and application of 4-Methylimidazo[1,2-A]quinoxaline and its derivatives .

特性

IUPAC Name |

4-methylimidazo[1,2-a]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-8-11-12-6-7-14(11)10-5-3-2-4-9(10)13-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOBVJUESFGLSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N3C1=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512773 | |

| Record name | 4-Methylimidazo[1,2-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68008-53-7 | |

| Record name | 4-Methylimidazo[1,2-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

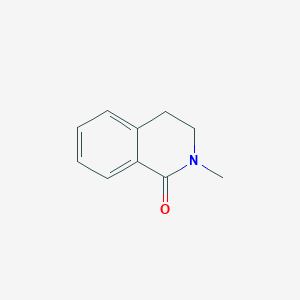

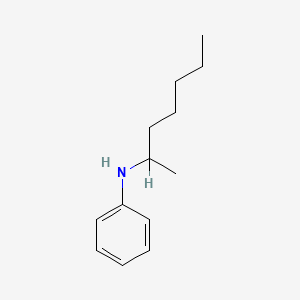

![Benzenamine, 2-[(aminooxy)carbonyl]-](/img/structure/B3356630.png)

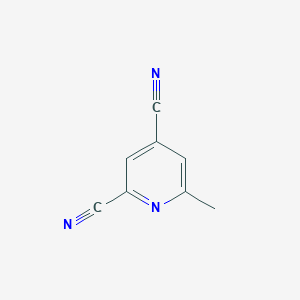

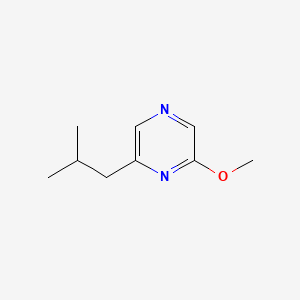

![[1,1':3',1''-Terphenyl]-4,4''-dicarboxaldehyde, 2'-amino-5'-methyl-](/img/structure/B3356684.png)

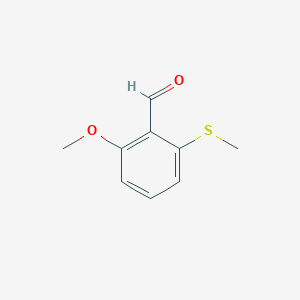

![9H-Purin-2-amine, 6-[[4-[(2-propyn-1-yloxy)methyl]phenyl]methoxy]-](/img/structure/B3356692.png)